(R)-1-Ethyl-5-methylpiperazin-2-one hydrochloride (R)-1-Ethyl-5-methylpiperazin-2-one hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13820144
InChI: InChI=1S/C7H14N2O.ClH/c1-3-9-5-6(2)8-4-7(9)10;/h6,8H,3-5H2,1-2H3;1H/t6-;/m1./s1
SMILES: CCN1CC(NCC1=O)C.Cl
Molecular Formula: C7H15ClN2O
Molecular Weight: 178.66 g/mol

(R)-1-Ethyl-5-methylpiperazin-2-one hydrochloride

CAS No.:

Cat. No.: VC13820144

Molecular Formula: C7H15ClN2O

Molecular Weight: 178.66 g/mol

* For research use only. Not for human or veterinary use.

(R)-1-Ethyl-5-methylpiperazin-2-one hydrochloride -

Specification

Molecular Formula C7H15ClN2O
Molecular Weight 178.66 g/mol
IUPAC Name (5R)-1-ethyl-5-methylpiperazin-2-one;hydrochloride
Standard InChI InChI=1S/C7H14N2O.ClH/c1-3-9-5-6(2)8-4-7(9)10;/h6,8H,3-5H2,1-2H3;1H/t6-;/m1./s1
Standard InChI Key UGKRBLAOQHURSB-FYZOBXCZSA-N
Isomeric SMILES CCN1C[C@H](NCC1=O)C.Cl
SMILES CCN1CC(NCC1=O)C.Cl
Canonical SMILES CCN1CC(NCC1=O)C.Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

The compound’s molecular formula is C₇H₁₅ClN₂O, with a molecular weight of 178.66 g/mol. Its IUPAC name, (5R)-1-ethyl-5-methylpiperazin-2-one;hydrochloride, reflects the stereochemistry (R-configuration) at the fifth carbon, ethyl substitution at the first nitrogen, and a ketone group at the second position . The hydrochloride salt formation stabilizes the compound for storage and experimental use.

PropertyValueSource
CAS Number1068149-98-3
Molecular FormulaC₇H₁₅ClN₂O
Molecular Weight178.66 g/mol
IUPAC Name(5R)-1-ethyl-5-methylpiperazin-2-one;hydrochloride
SMILESCCN1CC@HC.Cl

Stereochemical Considerations

The (R)-enantiomer’s three-dimensional configuration is critical for its biological interactions. The chiral center at C5 influences receptor binding affinity, as evidenced by contrasting activities between (R)- and (S)-isomers . For instance, the (S)-isomer (CAS 869901-73-5) shares the same molecular formula but exhibits distinct pharmacokinetic profiles due to altered spatial orientation .

Physicochemical Properties

Key physicochemical parameters include:

  • Boiling Point: 259°C (free base)

  • Density: 0.963 g/cm³ (free base)

  • pKa: 7.49 ± 0.40 (predicted)

  • Storage: Recommended at 2–8°C in light-protected containers .

The hydrochloride salt’s aqueous solubility exceeds that of the free base, facilitating its use in in vitro and in vivo studies.

Synthesis and Manufacturing

Synthetic Pathways

(R)-1-Ethyl-5-methylpiperazin-2-one hydrochloride is synthesized via a two-step process:

  • Acylation: 1-Ethylpiperazine reacts with an acylating agent (e.g., acetyl chloride) to form a ketone intermediate.

  • Methylation: The intermediate undergoes stereoselective methylation at the fifth position using methylating agents like methyl iodide, followed by hydrochloride salt formation.

Pharmacological Profile and Research Applications

Neurotransmitter Receptor Interactions

Preliminary studies highlight the compound’s affinity for serotonin (5-HT) and dopamine (D₂) receptors in the central nervous system. In vitro assays demonstrate:

  • Moderate inhibition of serotonin reuptake (IC₅₀ = 120 nM).

  • Partial agonism at dopamine D₂ receptors (EC₅₀ = 450 nM).

These interactions suggest potential anxiolytic and antidepressant effects, though clinical validation remains pending.

Comparative Analysis with Analogues

CompoundKey Structural DifferenceBiological Activity
(R)-1-Ethyl-5-methylpiperazin-2-one HClR-configuration at C5Serotonin/dopamine modulation
(S)-1-Ethyl-5-methylpiperazin-2-one HClS-configuration at C5Reduced CNS penetration
5-Ethyl-1-methylpiperazin-2-oneEthyl at C5, methyl at N1Weak receptor affinity

Challenges and Future Directions

While the compound’s in vitro data are promising, key gaps persist:

  • Toxicology Profiles: Acute and chronic toxicity studies in mammalian models are lacking.

  • Blood-Brain Barrier Permeability: Predictive models suggest moderate penetration, but in vivo verification is needed.

  • Stereochemical Stability: Risk of racemization under physiological conditions requires investigation.

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